Benzenepropanamide, alpha-(benzoylamino)-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, (S)-
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Overview
Description
Benzenepropanamide, alpha-(benzoylamino)-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzene ring, a propanamide group, and a pyrazole ring. The (S)- configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, alpha-(benzoylamino)-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, (S)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzenepropanamide group. Common reagents used in these reactions include benzoyl chloride, amines, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, alpha-(benzoylamino)-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and protein binding. Its chiral nature makes it particularly interesting for studying stereochemistry and enantiomeric selectivity in biological systems.
Medicine
In medicine, Benzenepropanamide, alpha-(benzoylamino)-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, (S)- may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of Benzenepropanamide, alpha-(benzoylamino)-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, (S)- involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanamide derivatives
- Pyrazole-based compounds
- Chiral amides
Uniqueness
Compared to similar compounds, Benzenepropanamide, alpha-(benzoylamino)-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, (S)- stands out due to its specific chiral configuration and the presence of both benzene and pyrazole rings. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
151921-19-6 |
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Molecular Formula |
C27H26N4O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C27H26N4O3/c1-19-24(27(34)31(30(19)2)22-16-10-5-11-17-22)29-26(33)23(18-20-12-6-3-7-13-20)28-25(32)21-14-8-4-9-15-21/h3-17,23H,18H2,1-2H3,(H,28,32)(H,29,33)/t23-/m0/s1 |
InChI Key |
VAUNQGBQPXOXMZ-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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